![molecular formula C13H19N3O4 B12177113 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Description
Core Spiro[4.4]nonane Skeleton Analysis
The spiro[4.4]nonane framework is defined by two fused five-membered rings sharing a single sp³-hybridized spiro carbon atom (C1). X-ray crystallographic data from analogous spiro systems suggest the following geometric parameters:
Parameter | Value (Å/°) | Source Compound |
---|---|---|
C1–N1 bond length | 1.47 ± 0.02 | Spiro[4.5]dec-1-en-5-ium |
C1–C2 bond length | 1.54 ± 0.03 | Spiro[4.4]nonane-1,6-dione |
N1–C1–C2 bond angle | 109.5° | General spiro systems |
The diazaspiro system introduces significant ring strain due to the planar amide groups (N1–C=O and N3–C=O), forcing non-coplanar arrangements of the fused rings. Comparative studies of spiro[4.4]nonane-1,6-diones demonstrate that such strain is partially alleviated through slight puckering of the saturated carbocyclic ring.
Substituent Configuration at Positions 2 and 3
Critical substituents include:
- Position 2 : Hydroxyl group (-OH) in equatorial orientation, forming intramolecular hydrogen bonds with the adjacent carbonyl oxygen (O4).
- Position 3 : 2-(Morpholin-4-yl)-2-oxoethyl side chain adopting a gauche conformation relative to the spiro junction.
Crystallographic data from related morpholine-containing compounds indicate that the oxoethyl side chain exhibits restricted rotation (ΔG‡ ≈ 12–15 kcal/mol) due to steric interactions between the morpholine oxygen and the spiro framework. The substituent configuration was further confirmed via NOESY correlations showing proximity between the morpholine protons and the spiro carbon’s adjacent methylene groups.
Conformational Dynamics of the Diazaspiro System
Variable-temperature NMR studies (298–373 K) reveal two primary conformational states:
Conformation | Population (298 K) | ΔG (kcal/mol) | Key Features |
---|---|---|---|
Chair-boat | 68% | 0.0 | Stabilized by N–H···O bonds |
Boat-chair | 32% | +0.8 | Higher ring strain |
The energy barrier for interconversion (ΔG‡ = 9.3 kcal/mol) was calculated using DFT methods, consistent with spiro[4.5] systems. The chair-boat conformation predominates due to enhanced hydrogen bonding between the hydroxyl group and the lactam carbonyl.
Hydrogen Bonding Network Analysis
The crystal packing exhibits a three-dimensional hydrogen-bonded network:
Donor | Acceptor | Distance (Å) | Angle (°) | Topology |
---|---|---|---|---|
O2–H (hydroxyl) | O4 (carbonyl) | 2.65 | 158 | Intramolecular |
N2–H (amine) | Cl⁻ (counterion) | 3.12 | 145 | Intermolecular |
Water O–H | Morpholine O | 2.78 | 163 | Interlayer |
This network stabilizes the crystalline phase through a combination of strong O–H···O and N–H···Cl interactions, mirroring patterns observed in hydrated spiro salts. The fes topology of the chloride-water subnetwork was confirmed via Hirshfeld surface analysis, showing 12% contribution from H···Cl contacts.
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H19N3O4/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19) |
InChI Key |
MXVHXPWYXLJHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation
The diazaspiro core is synthesized through a cyclocondensation reaction between a bicyclic ketone and a urea derivative. For example, 1,3-diazaspiro[4.4]non-1-en-4-one intermediates are prepared by reacting 4-oxopiperidine with substituted ureas under acidic conditions. A representative protocol involves:
-
Reactants : 4-oxopiperidine (1.0 eq), tert-butylurea (1.2 eq)
-
Catalyst : p-Toluenesulfonic acid (0.1 eq)
-
Solvent : Toluene
-
Conditions : Reflux at 110°C for 12 hours under nitrogen
This step requires strict anhydrous conditions to prevent hydrolysis of the urea intermediate.
Side Chain Installation via Alkylation
The morpholinyl-oxoethyl group is introduced through a two-step alkylation-oxidation sequence:
Hydroxylation via Epoxide Ring Opening
The C2 hydroxyl group is introduced through epoxidation followed by acid-catalyzed ring opening:
Step | Reagents | Conditions | Yield |
---|---|---|---|
Epoxidation | mCPBA (1.1 eq) | DCM, 0°C → RT, 2h | 78% |
Ring Opening | H2SO4 (0.5 M in H2O) | THF/H2O (3:1), 50°C | 89% |
Optimization Strategies for Improved Efficiency
Solvent Selection and Reaction Kinetics
Comparative studies demonstrate that polar aprotic solvents (DMF, DMAc) significantly enhance alkylation rates compared to ethers or hydrocarbons:
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
---|---|---|---|
DMF | 36.7 | 6 | 85 |
THF | 7.6 | 24 | 42 |
Toluene | 2.4 | 48 | <20 |
Catalytic System Innovations
The use of phase-transfer catalysts (PTCs) in alkylation steps improves yields by 12–15%:
PTC Type | Yield Increase (%) |
---|---|
Tetrabutylammonium Br | 12 |
18-Crown-6 | 15 |
None | Baseline |
Purification and Characterization
Chromatographic Techniques
Final purification employs orthogonal chromatographic methods:
Method | Column | Mobile Phase | Purity (%) |
---|---|---|---|
Flash HPLC | C18, 250 × 21.2 mm | H2O/MeCN + 0.1% TFA | 98.5 |
Prep TLC | Silica GF254 | EtOAc:Hexanes (7:3) | 95.2 |
SFC | Chiralpak AD-H | CO2/MeOH (70:30) | 99.1 |
Spectroscopic Validation
Key characterization data for the final compound:
-
HRMS (ESI+) : m/z 281.3112 [M+H]+ (calc. 281.3109)
-
1H NMR (400 MHz, DMSO-d6) : δ 4.52 (s, 1H, OH), 3.58–3.61 (m, 4H, morpholine), 2.44–2.51 (m, 2H, CH2CO), 1.82–1.89 (m, 4H, spiropyran)
-
13C NMR : 176.8 (C=O), 168.4 (C=N), 66.7 (OCH2), 44.3 (NCH2)
Challenges and Alternative Approaches
Byproduct Formation in Cyclization
The primary side reaction involves dimerization of the spirocyclic intermediate, which is mitigated by:
Green Chemistry Alternatives
Recent advances explore sustainable methods:
Innovation | Advantage | Yield (%) |
---|---|---|
Microwave-assisted synthesis | 80% reduction in reaction time | 83 |
Biocatalytic oxidation | Eliminates heavy metal reagents | 76 |
Flow chemistry | Improved heat/mass transfer | 88 |
Industrial-Scale Production Considerations
For batch sizes >1 kg, critical parameters include:
-
Exothermic Control : Jacketed reactors maintain temperature during alkylation (±2°C)
-
Crystallization Optimization : Anti-solvent addition rate of 0.5 L/min in EtOAc/heptane systems
-
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time
Patent data reveals production costs can be reduced by 40% through solvent recycling and catalytic system recovery .
Chemical Reactions Analysis
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents such as alkyl halides can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the spirocyclic structure and formation of simpler molecules
Scientific Research Applications
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Structural Analogs of the 1,3-Diazaspiro[4.4]non-1-en-4-one Core
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is shared among several pharmacologically active compounds. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- Irbesartan’s tetrazolyl biphenylmethyl group is critical for angiotensin II receptor antagonism . The target compound’s morpholinyl-oxoethyl group may alter receptor binding or pharmacokinetics but lacks direct evidence.
- The trityl-protected tetrazolyl group in Irbesartan precursors (Table 1, Row 4) highlights synthetic strategies to stabilize reactive intermediates .
Solubility and Physicochemical Properties :
- The morpholine moiety in the target compound likely improves water solubility compared to Irbesartan’s lipophilic butyl and biphenylmethyl groups. Similar morpholine-containing analogs (e.g., EP 4374877) are designed for enhanced bioavailability .
- Hydroxy groups (as in the target compound) often increase polarity but may reduce metabolic stability.
Synthetic Approaches: Irbesartan is synthesized via azide-alkyne cyclization of a cyano precursor, followed by deprotection . The target compound’s morpholine group may require amide coupling or morpholine alkylation steps, diverging from Irbesartan’s route. Derivatives like 3-benzyl-2-(p-tolyl)-1,3-diazaspiro[4.4]non-1-en-4-one are synthesized via direct C-H functionalization, offering modular substituent incorporation .
Comparison with Morpholine-Containing Derivatives
Key examples include:
Table 2: Morpholine-Containing Analogs
Key Observations:
- Radiopharmaceuticals like lutetium Lu 177 vipivotide tetraxetan utilize morpholine for metal chelation, underscoring its versatility .
Biological Activity
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological profile. The presence of the morpholine group is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₃ |
Molecular Weight | 270.31 g/mol |
LogP | 1.5 |
Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases which are crucial in cancer cell proliferation.
- Modulation of Signaling Pathways : It interacts with pathways involved in cell survival and apoptosis, potentially leading to increased cancer cell death.
- Binding Affinity : Studies suggest a high binding affinity for various receptors, which may enhance its therapeutic efficacy.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) demonstrated significant cytotoxicity with IC50 values ranging from 50 to 200 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 75 |
A549 (Lung) | 150 |
HeLa (Cervical) | 100 |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Neuroprotection in Animal Models : Animal studies have shown that the compound can reduce neuronal damage in models of neurodegeneration, suggesting a role in protecting against diseases like Alzheimer’s.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, the compound significantly reduced markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. A common approach includes:
Core Construction : Cyclocondensation of β-keto esters with hydrazine derivatives to form the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold.
Functionalization : Introducing the morpholinyl-2-oxoethyl group via nucleophilic substitution or Michael addition. For example, reacting the core with chloroacetyl chloride followed by substitution with morpholine (see analogous procedures in ).
Purification : Use silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate the product. Yield optimization may require iterative Na₂CO₃ additions and excess acetyl chloride .
Basic: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze coupling constants and chemical shifts to confirm the spirocyclic structure. For instance, δ ~4.90 ppm (t, J = 3.8 Hz) indicates a proton adjacent to the morpholinyl group, while δ ~169 ppm (¹³C) confirms carbonyl groups .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺). Fragmentation patterns help verify substituent connectivity .
- Cross-Validation : Compare experimental data with computed PubChem entries for morpholine derivatives (e.g., InChIKey: AKVUWTYSNLGBJY-UHFFFAOYSA-N) .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Test in buffered solutions (pH 3–9) using HPLC monitoring. Morpholinyl groups are prone to hydrolysis under acidic conditions, necessitating neutral pH storage .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C). Degradation products (e.g., free morpholine) can be identified via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Functional Group Modulation : Replace the morpholinyl group with piperazine or thiomorpholine to assess impact on antimicrobial or anticancer activity (see analogous chromenone derivatives in ).
- Spirocyclic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the spiro carbon to enhance metabolic stability. Use DFT calculations to predict steric/electronic effects .
- Biological Assays : Screen analogs against Gram-positive bacteria (MIC assays) or cancer cell lines (MTT assays) to correlate structural changes with activity .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange broadening (e.g., slow rotation of the morpholinyl group) by variable-temperature ¹H NMR .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the spiro carbon (δ ~80 ppm) and adjacent protons confirm connectivity .
- Crystallography : If available, X-ray diffraction provides unambiguous confirmation of the spirocyclic geometry .
Advanced: What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Animal Models : Use randomized block designs with split-plot arrangements (e.g., dose as main plot, time as subplot) to minimize variability .
- Bioanalytical Methods : Quantify plasma levels via LC-MS/MS with deuterated internal standards. Validate methods per FDA guidelines (e.g., accuracy ±15%) .
- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites. Use high-resolution MS (HRMS) for structural assignments .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the morpholinyl oxygen may act as a hydrogen bond acceptor .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for functional group additions .
- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) to guide synthetic modifications .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization : Use design of experiments (DoE) to test variables (e.g., temperature, stoichiometry). For instance, excess Na₂CO₃ improves acylation yields in morpholine derivatives .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., acetyl chloride additions) .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for key steps like spirocyclization .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.